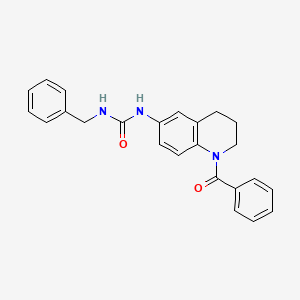

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

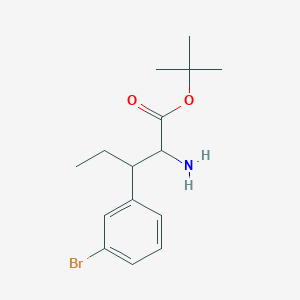

The compound “1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea” is a complex organic molecule. It contains a benzoyl group, a tetrahydroquinoline group, and a benzylurea group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a common structural motif in many natural products and pharmaceuticals. The benzoyl and benzylurea groups would add additional complexity to the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzoyl, tetrahydroquinoline, and benzylurea groups. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoyl, tetrahydroquinoline, and benzylurea groups could affect its solubility, stability, and reactivity .Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized for their versatile therapeutic applications, marking a significant presence in the realm of drug discovery, especially in combating cancer and central nervous system (CNS) disorders. THIQ derivatives have demonstrated promising outcomes in addressing various infectious diseases such as malaria, tuberculosis, HIV-infection, and more, showcasing their broad-spectrum potential in medicinal chemistry. The approval of trabectedin, a THIQ derivative, for soft tissue sarcomas by the US FDA underscores the pivotal role of THIQ scaffolds in anticancer drug development, highlighting their significant contributions to modern therapeutics (Singh & Shah, 2017).

Isoquinoline Derivatives in Pharmacology

Isoquinoline derivatives exhibit a wide array of biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and more, signifying their importance in pharmacotherapeutics. These compounds originate from the natural aromatic amino acid tyrosine, indicating a natural basis for their diverse bioactivities. The exploration of isoquinoline derivatives has expanded the horizons for developing novel low-molecular-weight inhibitors with potential pharmacotherapeutic applications, catering to a spectrum of diseases and conditions (Danao et al., 2021).

Thioureas in Coordination Chemistry and Biology

Thioureas have found extensive applications in coordination chemistry and exhibit promising biological activities. Their utility as ligands and their interaction with transition metals open avenues for novel drug development and therapeutic applications. The structural diversity and versatility of thioureas make them candidates for high-throughput screening and structure–activity relationship analyses, merging chemical innovation with biological efficacy in a multidisciplinary approach (Saeed et al., 2014).

Redox Mediators in Organic Pollutant Treatment

The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach for the treatment of recalcitrant organic pollutants. By enhancing the degradation efficiency of pollutants, these mediators contribute significantly to environmental remediation efforts, showcasing an innovative application of scientific research in addressing environmental challenges (Husain & Husain, 2007).

Immunomodulatory Effects of Plant Alkaloids

Plant alkaloids, such as tetrandrine, offer a unique perspective on the immunomodulatory effects and mechanisms in autoimmune diseases. By providing a natural source of therapeutic agents with distinct immunosuppressive mechanisms, plant alkaloids enrich the pharmacopeia for autoimmune disease treatment, illustrating the intersection of traditional knowledge and contemporary scientific research (Lai, 2002).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-benzylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c28-23(19-10-5-2-6-11-19)27-15-7-12-20-16-21(13-14-22(20)27)26-24(29)25-17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H2,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBLHIMCKRUDFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2690225.png)

![5,6-Dimethyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2690226.png)

![tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3-yl]carbamate](/img/structure/B2690229.png)

![(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2690233.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2690235.png)

![methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2690241.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)

![N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2690245.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)